molecular formula C20H25N3O3S B14872782 (E)-tert-butyl 2-(5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate

(E)-tert-butyl 2-(5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate

Cat. No.: B14872782
M. Wt: 387.5 g/mol
InChI Key: PCKCLAQSWPIHIX-DHZHZOJOSA-N
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Description

(E)-tert-butyl 2-(5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring, an oxadiazole ring, and a cinnamylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-tert-butyl 2-(5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate typically involves multiple steps. One common route starts with the preparation of the oxadiazole ring, followed by the introduction of the cinnamylthio group and the pyrrolidine ring. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-tert-butyl 2-(5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions could introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-tert-butyl 2-(5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential biological activities. Studies could focus on its interactions with various biomolecules, its effects on cellular processes, and its potential as a lead compound for drug development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. This might include its use as an antimicrobial, anticancer, or anti-inflammatory agent, depending on its biological activity profile.

Industry

In industry, the compound could be used in the development of new materials with specific properties. Its unique chemical structure might impart desirable characteristics such as enhanced stability, reactivity, or functionality to the materials.

Mechanism of Action

The mechanism of action of (E)-tert-butyl 2-(5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (E)-tert-butyl 2-(5-(cinnamylthio)-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate include other oxadiazole derivatives, pyrrolidine derivatives, and cinnamylthio compounds. Examples might include:

  • (E)-tert-butyl 2-(5-(phenylthio)-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate
  • (E)-tert-butyl 2-(5-(benzylthio)-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural features. This combination imparts specific chemical and biological properties that might not be present in other similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C20H25N3O3S

Molecular Weight

387.5 g/mol

IUPAC Name

tert-butyl 2-[5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,3,4-oxadiazol-2-yl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C20H25N3O3S/c1-20(2,3)26-19(24)23-13-7-12-16(23)17-21-22-18(25-17)27-14-8-11-15-9-5-4-6-10-15/h4-6,8-11,16H,7,12-14H2,1-3H3/b11-8+

InChI Key

PCKCLAQSWPIHIX-DHZHZOJOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC1C2=NN=C(O2)SC/C=C/C3=CC=CC=C3

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=NN=C(O2)SCC=CC3=CC=CC=C3

Origin of Product

United States

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